molecular formula C14H14BrNO2S B1277056 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide CAS No. 941294-29-7

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide

Cat. No. B1277056
CAS RN: 941294-29-7
M. Wt: 340.24 g/mol
InChI Key: XSYQKWDPGMMLKP-UHFFFAOYSA-N
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Description

“2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14BrNO2S . It has a molecular weight of 340.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BrNO2S/c1-10-7-8-13 (11 (2)9-10)16-19 (17,18)14-6-4-3-5-12 (14)15/h3-9,16H,1-2H3 . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide” are not fully detailed in the search results. It has a molecular weight of 340.24 . More specific properties such as melting point, boiling point, and solubility are not provided .

Scientific Research Applications

a. Enzyme Inhibition: The compound may act as an enzyme inhibitor, affecting key metabolic pathways. Investigating its inhibitory properties against specific enzymes (e.g., kinases, proteases) could lead to the development of targeted therapies for diseases like cancer or inflammation.

b. Anticancer Agents: Researchers study the compound’s cytotoxic effects on cancer cells. By modifying its structure, they aim to enhance its selectivity against tumor cells while minimizing toxicity to healthy tissues.

a. Suzuki-Miyaura Cross-Coupling: The compound can participate in Suzuki-Miyaura reactions, enabling the construction of complex molecules. Researchers use it to link aryl or heteroaryl groups, creating new carbon-carbon bonds.

b. Arylation Reactions: By coupling the compound with aryl halides, chemists access various arylated derivatives. These compounds find applications in materials science, agrochemicals, and pharmaceuticals.

Conclusion

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYQKWDPGMMLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429121
Record name 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941294-29-7
Record name 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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